molecular formula C9H10N2OS B1274095 N-(4-carbamothioylphenyl)acetamide CAS No. 4714-68-5

N-(4-carbamothioylphenyl)acetamide

Cat. No.: B1274095
CAS No.: 4714-68-5
M. Wt: 194.26 g/mol
InChI Key: FHGLVCBKNBRMJM-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) and Thiourea (B124793) Scaffolds in Modern Chemical and Biological Research

The acetamide and thiourea scaffolds are prominent in medicinal chemistry and materials science due to their versatile bonding capabilities and biological activities.

The acetamide moiety is a common feature in many clinically prescribed drugs, contributing to their therapeutic effects in treating infections, convulsions, and allergies. nih.gov Its presence is also noted in drugs for pain and inflammation control, as well as antiviral medications. nih.gov The development of novel scaffolds containing acetamide, such as acetamide-sulfonamide conjugates, is an active area of research for creating new pharmacological agents. nih.govnih.gov For instance, some acetamide derivatives have shown potential as broad-spectrum antifungal agents. acs.org

The thiourea scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide range of bioactive compounds. researchgate.net Thiourea derivatives have been extensively studied for their potential as therapeutic agents against various diseases, including those caused by trypanosomes. researchgate.net They are also investigated as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria. nih.govacs.org The antimicrobial and anti-biofilm activities of thiourea derivatives are also a significant area of research. nih.gov

Overview of Aryl Carbamothioyl Derivatives in Contemporary Chemistry

Aryl carbamothioyl derivatives, a class of compounds that includes N-(4-carbamothioylphenyl)acetamide, are characterized by a carbamothioyl group attached to an aryl (aromatic) ring. These compounds are of interest for their diverse biological activities. Research has explored their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai

The synthesis of these derivatives is an area of active investigation. For example, O-aryl carbamates, which are structurally related, are traditionally synthesized using phosgene (B1210022) or its derivatives. nih.gov However, due to the toxicity of these reagents, alternative synthetic routes using carbon dioxide as a C1 source are being explored. nih.gov The reactivity of the thiocarbonyl group within the carbamothioyl moiety is crucial for the biological activity of these compounds, as it can interact with various biological targets. ontosight.ai

Research Context and Scholarly Focus Pertaining to this compound

The research focus on this compound and its analogs is multifaceted. Studies have investigated its synthesis, chemical characterization, and potential applications. For instance, the synthesis of related compounds, such as N-((4-acetyl phenyl) carbamothioyl) pivalamide, has been detailed, involving the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone. nih.gov

The biological evaluation of compounds with similar structures has revealed a range of activities. For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising in vitro antibacterial activities against various plant pathogenic bacteria. mdpi.com Other related compounds have been explored for their potential as tyrosinase inhibitors and as multitarget-directed ligands against enzymes like acetylcholinesterase and urease. nih.govresearchgate.net

The structural and electronic properties of these molecules are also a subject of study. Techniques such as X-ray crystallography and computational methods are employed to understand the molecular geometry and intermolecular interactions, which can provide insights into their biological activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-carbamothioylphenyl)acetamide
Source PubChem
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InChI

InChI=1S/C9H10N2OS/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FHGLVCBKNBRMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60388210
Record name N-(4-carbamothioylphenyl)acetamide
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Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4714-68-5
Record name N-[4-(Aminothioxomethyl)phenyl]acetamide
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Record name N-(4-carbamothioylphenyl)acetamide
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Synthetic Methodologies for N 4 Carbamothioylphenyl Acetamide and Its Analogues

General Synthetic Pathways for Carbamothioylphenyl Acetamides

The creation of carbamothioylphenyl acetamides typically involves a sequence of reactions that first construct the core acetanilide structure, which is then functionalized to introduce the thioamide group.

The journey to N-(4-carbamothioylphenyl)acetamide often begins with the synthesis of a key intermediate, N-(4-aminophenyl)acetamide. This precursor provides the essential phenylacetamide framework with an amino group at the para position, which is crucial for the subsequent introduction of the thioamide moiety.

A common route to N-(4-aminophenyl)acetamide starts with N-phenylacetamide (acetanilide). This compound undergoes a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid. jcbsc.org This electrophilic aromatic substitution primarily directs the nitro group to the para position, yielding N-(4-nitrophenyl)acetamide, due to the ortho,para-directing effect of the acetamido group. jcbsc.org The reaction temperature is carefully controlled to prevent side reactions. jcbsc.org

Once N-(4-nitrophenyl)acetamide is obtained, the next step is the reduction of the nitro group (-NO2) to an amino group (-NH2). This transformation is a critical reaction for aromatic compounds and can be achieved using various reducing agents, such as iron (Fe) or zinc (Zn) in the presence of an acid. researchgate.net This process yields the versatile precursor, N-(4-aminophenyl)acetamide. researchgate.net This intermediate is pivotal as it contains the necessary amino group for further functionalization into the target thioamide. nih.gov

The formation of the acetamide (B32628) group is a fundamental step in the synthesis. This involves creating an amide bond between an aniline derivative and an acetyl group. A conventional and straightforward method involves reacting a substituted aniline, such as p-phenylenediamine, with an acylating agent like an acyl chloride (e.g., acetyl chloride) or acetic anhydride. researchgate.netmdpi.com

In a typical procedure, the aniline derivative is dissolved in a suitable solvent, and the acylating agent is added, often at controlled temperatures to manage the exothermic reaction. mdpi.com For instance, N-(2,5-dibromophenyl)acetamide can be synthesized by refluxing 2,5-dibromoaniline with acetic anhydride in acetonitrile. mdpi.com This acylation effectively attaches the acetyl group (-COCH3) to the nitrogen atom of the aniline, forming the stable amide linkage that characterizes the "acetamide" part of the target molecule.

The conversion of a precursor into a thioamide is the defining step in the synthesis of this compound. There are several established methods for introducing the carbamothioyl (thioamide) functional group.

Thionation of Amides: A classic approach is the direct thionation of a corresponding amide using a thiating reagent. Reagents like Lawesson's reagent and phosphorus pentasulfide (P4S10, Berzelius reagent) are commonly used to convert the carbonyl group (C=O) of an amide into a thiocarbonyl group (C=S). nih.gov However, these methods often require harsh conditions, such as refluxing in dry, high-boiling solvents like toluene or xylene, and can have drawbacks related to reagent cost and unpleasant odors. nih.gov

Willgerodt-Kindler Reaction: A powerful and versatile method for thioamide synthesis is the Willgerodt-Kindler reaction. chemrxiv.orgnih.gov This multicomponent reaction typically involves reacting an aryl ketone or aldehyde with an amine and elemental sulfur. rsc.org The reaction can be performed under various conditions, including catalyst-free and solvent-free setups at elevated temperatures. nih.gov Microwave-enhanced versions of the Kindler reaction have been developed to shorten reaction times, using solvents like 1-methyl-2-pyrrolidone (NMP). organic-chemistry.org

Modern Methods with Elemental Sulfur: Elemental sulfur is an attractive sulfur source due to its abundance, low toxicity, and stability. researchgate.net Recent advancements have focused on developing milder and more efficient protocols using elemental sulfur. These methods include three-component reactions of chlorohydrocarbons, amides, and elemental sulfur in the presence of a base like NaOH. chemistryviews.org Other approaches involve the reaction of α-keto carboxylic acids with amines and elemental sulfur, which proceeds via a decarboxylative thioamidation and shows broad functional group tolerance. nih.gov

Considerations for Reaction Conditions and Environmental Impact in Synthesis

The synthesis of thioamides has traditionally relied on methods that involve harsh conditions and potentially hazardous reagents. nih.govchemistryviews.org For example, the use of Lawesson's reagent or P4S10 often requires high temperatures and anhydrous organic solvents. nih.gov Similarly, some protocols for the Willgerodt-Kindler reaction may use high temperatures or toxic solvents. rsc.org

In response to growing environmental concerns, significant efforts have been made to develop greener synthetic protocols. rsc.orgresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less toxic substances. researchgate.net

Key developments in this area include:

Use of Benign Solvents: Water has been successfully used as a medium for thioamide synthesis, enabling greener and milder reactions without the need for catalysts or external energy input. organic-chemistry.org

Deep Eutectic Solvents (DES): A mixture of choline chloride and urea (B33335) can act as an environmentally benign solvent and catalyst system for the synthesis of thioamides from aldehydes/ketones, amines, and elemental sulfur. rsc.orgresearchgate.net This method avoids the use of toxic organic solvents and allows for the recycling of the solvent system. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Some variations of the Willgerodt-Kindler reaction have been developed to proceed without any catalyst or solvent, significantly reducing the environmental footprint of the synthesis. nih.gov

Atom Economy: Modern methods, such as the three-component reaction of alkynes, elemental sulfur, and aliphatic amines, offer a straightforward and atom-economical route to thioamides. organic-chemistry.org

These advancements highlight a shift towards more sustainable and environmentally responsible manufacturing of thioamide-containing compounds.

Advanced Purification and Isolation Procedures

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, by-products, and catalysts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Crystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. jcbsc.org The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For N-phenylacetamide derivatives, a binary mixture like ethanol-water is often used to optimize the crystallization process and improve the yield and purity of the final product. jcbsc.org The process can be monitored by checking the melting point of the crystals, which should be sharp and match the literature value for the pure compound. jcbsc.org

Chromatography: For mixtures that are difficult to separate by crystallization, or when very high purity is required, chromatographic techniques are employed. Column chromatography, using a stationary phase like silica (B1680970) gel and a suitable mobile phase (eluent), is widely used to separate compounds based on their differential adsorption to the stationary phase. The separation can be monitored using Thin-Layer Chromatography (TLC). researchgate.net

Following purification, the identity and purity of the isolated this compound are confirmed using various analytical methods, including FTIR, NMR spectroscopy, and mass spectrometry. jcbsc.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of N 4 Carbamothioylphenyl Acetamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-(4-carbamothioylphenyl)acetamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would typically show distinct signals for the aromatic protons, the amide (NH) proton, the methyl (CH₃) protons of the acetamide (B32628) group, and the protons of the thioamide (CSNH₂) group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. For instance, aromatic protons will appear in the downfield region (typically δ 7-8 ppm) due to the deshielding effect of the benzene (B151609) ring. The amide and thioamide protons are also expected in the downfield region and their signals can be broad due to quadrupole effects and exchange phenomena. The methyl protons will be observed in the upfield region (around δ 2 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. znaturforsch.com Key signals would include those for the carbonyl carbon (C=O) of the acetamide group, the thiocarbonyl carbon (C=S) of the thioamide group, the aromatic carbons, and the methyl carbon. The chemical shifts of the carbonyl and thiocarbonyl carbons are particularly diagnostic, appearing significantly downfield. A combination of 1D and 2D NMR techniques, such as HMQC, HSQC, and HMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹H Aromatic (C₆H₄) 7.0 - 8.0
¹H Amide (NH) ~8.0 - 10.0 (broad)
¹H Thioamide (CSNH₂) ~9.0 - 11.0 (broad)
¹H Methyl (CH₃) ~2.0 - 2.5
¹³C Carbonyl (C=O) ~165 - 175
¹³C Thiocarbonyl (C=S) ~180 - 200
¹³C Aromatic (C₆H₄) ~110 - 150
¹³C Methyl (CH₃) ~20 - 30

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. researchgate.net Key expected vibrational frequencies include:

N-H Stretching: The amide (N-H) and thioamide (N-H) groups will show stretching vibrations in the region of 3100-3400 cm⁻¹. The presence of hydrogen bonding can cause these bands to be broad.

C=O Stretching: A strong absorption band characteristic of the carbonyl group in the acetamide moiety is expected around 1650-1700 cm⁻¹.

C=S Stretching: The thiocarbonyl group of the thioamide will have a characteristic stretching vibration, typically in the range of 1000-1250 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will show several absorption bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: Vibrations for the C-N bonds in the amide and thioamide groups will appear in the fingerprint region (below 1500 cm⁻¹).

The positions and intensities of these bands provide definitive evidence for the presence of the key functional groups within the molecule. nist.govnist.gov

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amide & Thioamide N-H Stretch 3100 - 3400
Acetamide C=O Stretch 1650 - 1700
Thioamide C=S Stretch 1000 - 1250
Aromatic Ring C=C Stretch 1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.netresearchgate.net

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) provides the molecular weight. For this compound, the molecular ion peak would correspond to the sum of the atomic masses of its constituent atoms (C₉H₁₀N₂OS). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, offers valuable structural clues. libretexts.org Common fragmentation pathways for this compound could include:

Cleavage of the amide bond, leading to fragments corresponding to the acetamide and the 4-aminophenylthiourea moieties.

Loss of the acetyl group (CH₃CO).

Fragmentation of the thioamide group.

The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. shu.ac.uk The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

π→π Transitions:* These are typically high-intensity absorptions and are associated with the conjugated π-system of the benzene ring and the C=O and C=S double bonds. masterorganicchemistry.com

n→π Transitions:* These are generally lower in intensity and involve the promotion of a non-bonding electron (from the oxygen or sulfur atoms) to an anti-bonding π* orbital. masterorganicchemistry.com

The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic parameters obtained from the UV-Vis spectrum that can be used for quantitative analysis and to understand the electronic structure of the molecule. researchgate.net

Single Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination

For a successful analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed. The resulting data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This technique can also reveal details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal lattice. nih.gov

Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Structural Confirmation

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. nih.gov The resulting TGA curve can indicate the decomposition temperature of the compound and can be used to study its thermal stability. libretexts.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. nih.gov The DSC thermogram can reveal information about melting point, crystallization events, and other phase transitions. researchgate.net For this compound, a sharp endothermic peak in the DSC curve would correspond to its melting point, which is a characteristic physical property that can be used for identification and purity assessment.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques, particularly Thin Layer Chromatography (TLC), are invaluable for monitoring the progress of the synthesis of this compound and for assessing its purity. rsc.orgyoutube.com

TLC is a simple, rapid, and inexpensive method that separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase (a solvent system). youtube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the reactants and the appearance of the product spot can be visualized under UV light or by using a suitable staining reagent. researchgate.net The retention factor (Rf) value of the product spot is a characteristic property under a given set of chromatographic conditions. Once the reaction is complete, TLC can be used to confirm the purity of the isolated product by observing a single spot.

Computational Chemistry and in Silico Investigations of N 4 Carbamothioylphenyl Acetamide

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability Assessments

Frontier molecular orbital (FMO) theory is a key application of molecular orbital theory for describing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity and stability. nih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org Analysis of these orbitals helps in understanding the charge transfer that can occur within the molecule. nih.gov For N-(4-carbamothioylphenyl)acetamide and its derivatives, a small HOMO-LUMO energy gap indicates that the molecule is chemically reactive. researchgate.netnih.gov This reactivity is often attributed to the presence of heteroatoms like oxygen, nitrogen, and sulfur, which create electronegative sites and facilitate electron transfer. researchgate.net

Table 1: Frontier Molecular Orbital Data

Parameter Value Significance
HOMO Energy High Indicates a strong electron-donating ability.
LUMO Energy Low Indicates a strong electron-accepting ability.

| HOMO-LUMO Gap | Small | Suggests high chemical reactivity and lower stability. nih.govresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deavogadro.cc The MEP map displays different potential regions in various colors. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. physchemres.orgresearchgate.net

For this compound, MEP analysis reveals the distribution of electrostatic potential across the molecule. The regions around electronegative atoms, such as oxygen and nitrogen, are expected to show a negative potential (red), making them likely sites for interaction with positive charges. Conversely, regions around hydrogen atoms often exhibit a positive potential (blue). physchemres.orgnih.gov This information is crucial for understanding intermolecular interactions and the compound's binding behavior.

Analysis of Quantum Chemical Descriptors and Global Reactivity Parameters

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. These parameters are derived from the energies of the frontier molecular orbitals.

Key global reactivity parameters include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, indicating greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability. Soft molecules are generally more reactive.

Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

For this compound and its analogs, these descriptors help in quantifying their reactive nature. For instance, a high electrophilicity index suggests a strong electrophilic character, while low chemical hardness points to high reactivity. researchgate.net

Table 2: Global Reactivity Parameters

Descriptor Formula Interpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2 High value indicates high stability and low reactivity.
Chemical Softness (S) 1 / η High value indicates high reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 High value indicates a good electron acceptor. researchgate.net

| Electrophilicity Index (ω) | μ2 / 2η (where μ is the chemical potential) | High value indicates strong electrophilic character. researchgate.net |

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. nih.govdergipark.org.tr This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a small molecule and its biological target. pharmpharm.ru

Prediction of Binding Affinities and Docking Scores

Molecular docking simulations calculate a docking score, which represents the binding affinity between the ligand and the target macromolecule. A lower (more negative) docking score generally indicates a more stable and favorable binding interaction. researchgate.net These scores are often expressed in kcal/mol.

For this compound and its derivatives, docking studies against various biological targets, such as bacterial proteins or enzymes, can predict their potential as inhibitors. The binding affinity is a critical factor in determining the efficacy of a potential drug molecule. dergipark.org.tr

Table 3: Example Docking Scores for N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide against Bacterial Proteins

Bacterial Protein Target PDB ID Binding Affinity (kcal/mol)
Escherichia coli 5L3J -7.0208
Bacillus subtilis 7S3L -7.5712
Staphylococcus aureus 3BL6 -8.1148

Data derived from a study on a related organoselenium compound. researchgate.net

Identification of Key Interacting Residues and Active Site Binding Pockets

Beyond predicting binding affinity, molecular docking also identifies the specific amino acid residues within the active site of a protein that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these key interactions is crucial for elucidating the mechanism of action and for designing more potent and selective inhibitors.

The binding pocket is the region on the receptor where the ligand binds. Docking simulations can reveal how this compound fits into the active site of a target protein, highlighting the key residues that stabilize the ligand-protein complex. For example, interactions with amino acids like arginine, which can form multiple hydrogen bonds, are often significant in protein-ligand binding. nih.gov

Application of Induced Fit Docking Methodologies

Induced fit docking (IFD) is a powerful computational technique that accounts for the flexibility of both the ligand and the protein's active site upon binding. This approach is crucial for accurately predicting the binding mode and affinity of a compound, as it models the conformational changes that can occur in the protein to accommodate the ligand. nih.gov The process typically involves an initial docking of the flexible ligand to a rigid receptor, followed by the generation of multiple protein conformations around the docked ligand. Each of these receptor conformations is then used for a subsequent redocking of the ligand, and the resulting complexes are scored to identify the most favorable binding pose.

While specific induced fit docking studies on this compound are not extensively detailed in the available literature, the application of this methodology would be invaluable in elucidating its interactions with various protein targets. For instance, in the context of enzyme inhibition, IFD could reveal how the acetamide (B32628) and carbamothioylphenyl moieties of the compound orient themselves within an enzyme's active site and which specific amino acid residues undergo conformational changes to optimize binding. This level of detail is essential for structure-based drug design and for understanding the molecular basis of the compound's biological activity. The accuracy of IFD predictions is a significant advancement over rigid receptor docking, providing more reliable models of ligand-protein complexes. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational stability and behavior of a ligand-protein complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the fluctuations and conformational changes of the complex. nih.gov This method is instrumental in assessing the stability of a binding pose predicted by docking studies and in exploring the dynamic interplay between the ligand and its target.

For a complex involving this compound, an MD simulation would track the movements of the compound within the binding pocket, the conformational flexibility of the protein's side chains and backbone, and the behavior of surrounding solvent molecules. Key parameters analyzed from an MD trajectory include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts over the simulation time. Such analyses would provide a more realistic and comprehensive understanding of the binding event than static docking models.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal, the Hirshfeld surface provides a unique fingerprint of the molecular environment. The analysis generates a two-dimensional "fingerprint plot" that summarizes the types and relative significance of different intermolecular contacts.

Table 1: Representative Data from Hirshfeld Surface Analysis of a Structurally Related Compound

Interaction TypeContribution (%)
H···H45.0
C···H/H···C20.5
O···H/H···O15.2
S···H/H···S8.3
N···H/H···N5.5
Other5.5

Note: This table is illustrative and based on data for analogous structures. The actual values for this compound would require specific experimental and computational analysis.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

Non-covalent interaction (NCI) analysis is a computational method that provides a qualitative visualization of non-covalent interactions in real space. mdpi.com It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The resulting NCI plots display isosurfaces that identify regions of steric repulsion, van der Waals interactions, and hydrogen bonds, color-coded to indicate the strength of the interaction. mdpi.comresearchgate.net

This technique is particularly useful for understanding the forces that drive the formation of supramolecular assemblies. nih.govrsc.org For this compound, NCI analysis would reveal the intricate network of hydrogen bonds, π-stacking, and other weak interactions that dictate its self-assembly and interaction with other molecules. The visual nature of NCI plots provides an intuitive understanding of the spatial arrangement and nature of these crucial interactions, complementing the quantitative data from Hirshfeld surface analysis. researchgate.net

Computational Modeling of Adsorption Mechanisms

Computational modeling plays a pivotal role in elucidating the adsorption mechanisms of chemical compounds onto various surfaces. These models, often employing density functional theory (DFT) or molecular mechanics, can predict the preferred adsorption sites, binding energies, and the nature of the interactions between the adsorbate and the adsorbent.

In the context of this compound, computational modeling could be used to study its adsorption onto materials like activated carbon, clays, or metallic surfaces. Such studies would involve calculating the interaction energy of the molecule at different orientations on the surface to determine the most stable adsorption configuration. The analysis would also detail the specific atomic interactions, such as the formation of hydrogen bonds between the amide or thioamide groups and surface functional groups, or π-interactions between the phenyl ring and the adsorbent surface. This information is critical for applications in areas such as environmental remediation, catalysis, and the development of drug delivery systems.

Structure Activity Relationship Sar Studies of N 4 Carbamothioylphenyl Acetamide Derivatives

Impact of Substituent Nature on Observed Biological Activities

The biological activity of N-(4-carbamothioylphenyl)acetamide derivatives can be significantly altered by the introduction of various substituents on the aromatic ring. The electronic properties and the nature of these substituents play a pivotal role in modulating the potency and efficacy of these compounds.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the phenyl ring of acetamide (B32628) derivatives has a profound effect on their biological activity. Studies on various acetamide-containing compounds have shown a general preference for electron-withdrawing groups over electron-donating groups for enhanced potency. For instance, in a series of aryl acetamide triazolopyridazines, it was confirmed that electron-withdrawing groups are preferred. This preference is also observed in other drug discovery efforts where a 3,4-dichloro substitution pattern, which is electron-withdrawing, showed synergistic effects.

Similarly, research on thieno[2,3-b]pyridines with a phenylacetamide moiety demonstrated that the electronic properties of substituents affect the electron density of the phenylacetamide ring and its interactions with biological targets. mdpi.com Compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, were found to be active, while those with an electron-donating methyl (-CH3) group were not. mdpi.com The electron-withdrawing effect of the -CN group creates an electron-rich region that can be crucial for binding interactions. mdpi.com

SubstituentElectronic EffectImpact on Activity
-CNElectron-withdrawingIncreased potency
-NO2Electron-withdrawingLess effective than -CN
-CF3Electron-withdrawingGenerally favorable
-CH3Electron-donatingReduced or no activity
Halogens (Cl, Br, I)Electron-withdrawingPotency enhancement

Role of Halogenation in Modulating Potency

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. In the context of this compound derivatives and related structures, the introduction of halogens has shown to be a key factor in modulating potency.

Studies on 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists revealed that halogenation can shift the functional activity of the ligands from agonism towards antagonism. Current time information in Bangalore, IN. The extent of this shift was dependent on both the size of the halogen and its position on the aromatic ring. Current time information in Bangalore, IN. Specifically, iodination conferred the most significant enhancement of antagonism, followed by bromination and chlorination. Current time information in Bangalore, IN. This trend suggests that the size and lipophilicity of the halogen atom are critical for the observed biological effect. Current time information in Bangalore, IN.

In another study on aryl acetamide triazolopyridazines, it was found that while mono-halogenated species at the 4-position did not show a significant change in potency, substitutions at the 3-position were significant. nih.gov This highlights that the position of halogenation is as crucial as the halogen itself. nih.gov

HalogenPositionEffect on ActivityReference
Iodo6-positionMost enhanced antagonism Current time information in Bangalore, IN.
Bromo6-positionEnhanced antagonism Current time information in Bangalore, IN.
Chloro6-positionEnhanced antagonism Current time information in Bangalore, IN.
Iodo5-positionMost potent antagonism Current time information in Bangalore, IN.

Influence of Substituent Position on Pharmacological Profiles

The position of substituents on the aromatic ring of this compound and its analogs is a critical determinant of their pharmacological profiles. Different positional isomers can exhibit vastly different biological activities and potencies.

For instance, in the study of aryl acetamide triazolopyridazines, it was found that 2-substituted compounds are generally inactive. nih.gov This suggests that substitution at the ortho position of the phenyl ring may lead to unfavorable conformations due to steric hindrance, which in turn prevents effective binding to the target. nih.gov Conversely, substituents at the 3-position can vary more in size without losing activity, and 4-substituents that extend out from the molecule tend to have reduced potency. nih.gov

The investigation of halogenated 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists also underscored the importance of substituent position. Current time information in Bangalore, IN. Halogenation at the 6-position resulted in a higher degree of antagonism compared to the corresponding 5-halogenation in the thiourea (B124793) series. Current time information in Bangalore, IN. However, in the acetamide series, halogenation at the 5-position led to greater antagonism than at the 6-position, indicating a subtle interplay between the core scaffold and the substituent position. Current time information in Bangalore, IN.

Effects of Core Scaffold Modifications on Bioactivity

Modifying the core scaffold of a drug candidate is a powerful strategy to improve its biological activity, selectivity, and pharmacokinetic properties. For derivatives of this compound, alterations to the central chemical structure can lead to significant changes in their bioactivity.

In a study of new ligands based on a pyrimidine-2-yl carbamothioyl acetamide scaffold, the core itself was shown to be a viable platform for developing biologically active compounds. researchgate.net The synthesis and subsequent complexation with various metal ions resulted in compounds with notable antimicrobial activity. researchgate.net This demonstrates that the N-(carbamothioyl)acetamide moiety can be incorporated into different heterocyclic systems to generate novel bioactive agents. researchgate.net

Research on pyrazolopyrimidine scaffolds with N,N-disubstitutions on the terminal acetamide has also provided valuable insights. nih.gov These modifications allowed for the introduction of diverse chemical moieties distal to the core without sacrificing affinity for the target protein, the translocator protein (TSPO). nih.gov This suggests that the acetamide portion of the molecule can be a versatile point for modification to fine-tune the properties of the compound. nih.gov

Strategies for Bioisosteric Replacements and their Implications for Activity and Selectivity

In the context of acetamide derivatives, various bioisosteric replacements have been explored. For example, in the search for anti-inflammatory agents, the replacement of a methylthiopropionate fragment with ethylthioacetate in a series of Current time information in Bangalore, IN.nih.govnih.govtriazino[2,3-c]quinazolines resulted in significant anti-inflammatory activity. nih.gov The introduction of a methylenecysteine fragment was also found to be a beneficial modification. nih.gov

For N-acetamide indoles targeting the malaria parasite, the 5-methyl-1,3,4-oxadiazole moiety was a key feature. nih.gov Researchers investigated suitable isosteric replacements and found that a 4-(N-methyl-pyrazole) was the most effective substitute. nih.gov This modification not only maintained potent activity but also improved the synthetic accessibility and did not induce cytotoxicity. nih.gov

Original FragmentBioisosteric ReplacementOutcome
MethylthiopropionateEthylthioacetateSignificant anti-inflammatory activity
MethylthiopropionateMethylenecysteineImproved biological activity
5-methyl-1,3,4-oxadiazole4-(N-methyl-pyrazole)Maintained potency, improved synthetic accessibility

Phenotypic Structure-Activity Relationship Development

Phenotypic SAR development focuses on the relationship between the chemical structure of a compound and its effect on a whole organism or cell, rather than a specific molecular target. This approach is particularly useful when the biological target of a compound series is unknown.

For a series of aryl acetamide triazolopyridazines with potent activity against the parasite Cryptosporidium, a phenotypic SAR campaign was undertaken. nih.gov By synthesizing and testing a large number of analogs, researchers were able to establish key relationships. They confirmed that electron-withdrawing groups were preferred and that 2-substituted compounds were inactive. nih.gov A remarkable finding was the significant role of fluorine in enhancing the potency of these compounds. nih.gov This systematic approach led to the discovery of a new lead compound with superior in vivo efficacy. nih.gov This demonstrates the power of phenotypic screening in driving the optimization of a chemical series, even without knowledge of the specific molecular mechanism of action. nih.gov

Applications of N 4 Carbamothioylphenyl Acetamide and Derivatives in Analytical Chemistry

Role as a Chelating Agent for Metal Ion Preconcentration

N-(4-carbamothioylphenyl)acetamide functions as an effective chelating agent due to the presence of sulfur and nitrogen atoms in its thiourea (B124793) moiety, which can donate lone pairs of electrons to form stable coordinate bonds with metal ions. This property is the cornerstone of its application in the preconcentration of trace metals from various matrices. The formation of these metal-chelate complexes allows for the selective capture of metal ions, even at low concentrations, thereby facilitating their subsequent detection and quantification.

The chelating behavior of thiourea and its derivatives is well-documented. The sulfur and nitrogen atoms act as soft and borderline Lewis bases, respectively, showing a strong affinity for soft and borderline Lewis acid metal ions. This makes this compound and its analogs particularly suitable for sequestering heavy metal ions. For instance, research on a related compound, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, has demonstrated its ability to form stable chelates with a range of transition metals including Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). openaccessjournals.com Similarly, studies on N-(4-hydroxyphenyl)acetamide have shown its capacity to act as a bidentate ligand, coordinating with Fe(III) ions through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. nih.govopenaccessjournals.com These findings on analogous structures strongly suggest that this compound would exhibit robust chelating capabilities for a similar spectrum of metal ions.

The preconcentration process typically involves the reaction of the chelating agent with a sample solution containing the target metal ions. The resulting metal complexes can then be isolated from the bulk solution, effectively increasing the concentration of the analyte relative to the matrix. This preconcentration step is often crucial for achieving the low detection limits required in environmental monitoring and other applications.

Integration into Solid Phase Extraction (SPE) Methodologies Utilizing Graphene Oxide Adsorbents

Solid-phase extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. The efficiency of SPE is heavily reliant on the choice of the solid adsorbent. Graphene oxide (GO) has garnered significant attention as a superior adsorbent material in SPE due to its exceptionally large surface area, excellent dispersibility in aqueous solutions, and the presence of abundant oxygen-containing functional groups (e.g., carboxyl, hydroxyl, and epoxy groups) on its surface. mdpi.commdpi.com These functional groups not only enhance its hydrophilicity but also provide active sites for further chemical modification. mdpi.com

The integration of chelating agents like this compound onto the surface of graphene oxide creates a highly effective sorbent for the selective extraction of metal ions. This functionalization can be achieved through various chemical strategies, leading to a synergistic combination of the high adsorption capacity of GO and the selective binding of the chelating agent. The resulting GO-based sorbent can be packed into an SPE column or used in a dispersive SPE format. nih.gov

In a typical SPE workflow, the sample solution is passed through the GO-based sorbent. The chelating agent immobilized on the GO surface selectively captures the target metal ions. After the extraction, the retained metal ions can be eluted using a small volume of an appropriate solvent, often an acidic solution, which protonates the chelating sites and releases the metal ions in a concentrated form. mdpi.comnih.gov This approach not only preconcentrates the analytes but also removes potential interfering species from the sample matrix, leading to more accurate and reliable analytical results. The use of magnetic nanoparticles in conjunction with functionalized GO can further streamline the separation process, allowing for easy collection of the sorbent using an external magnetic field. nih.gov

Separation and Determination of Trace Metal Ions (e.g., Fe(III), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II))

The combination of the chelating properties of this compound derivatives and the high surface area of graphene oxide provides a powerful tool for the separation and determination of a range of trace metal ions. The selectivity of the extraction process can be finely tuned by controlling experimental parameters such as the pH of the sample solution, the contact time, and the choice of eluent.

The effectiveness of such systems has been demonstrated in various studies. For example, a dispersive micro-solid phase extraction method using graphene oxide in conjunction with chelating agents like neocuproine (B1678164) and batocuproine has been successfully applied for the preconcentration of Pb, Cd, Cr, Mn, Fe, Co, Ni, Cu, and Zn. nih.gov In another study, Fe3O4@SiO2 core-shell nanoparticles functionalized with phenyl isothiocyanate, a related thiourea compound, were used for the preconcentration of Cd(II) and Pb(II) ions, achieving low detection limits and high sorption capacities. nih.gov

The determination of the separated and preconcentrated metal ions is typically carried out using sensitive analytical techniques such as Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). nih.govnih.gov The data obtained from these analyses provide valuable information about the concentration of trace metals in various environmental and biological samples.

Below are interactive tables summarizing the analytical performance of related solid-phase extraction methods for trace metal ions.

Table 1: Analytical Performance of a Graphene Oxide-Based Dispersive Micro-Solid Phase Extraction Method for Various Metal Ions nih.gov

Metal IonChelating AgentPreconcentration FactorDetection Limit (ng/mL)
Pb(II)Batocuproine2000.047
Cd(II)Batocuproine1000.052
Cr(III)Batocuproine400.54
Mn(II)Batocuproine400.11
Fe(III)Batocuproine400.25
Co(II)Batocuproine400.15
Ni(II)Batocuproine400.18
Cu(II)Batocuproine1000.09
Zn(II)Batocuproine2000.08

Table 2: Sorption Capacities of a Phenyl Isothiocyanate-Functionalized Magnetic Nanocomposite for Cd(II) and Pb(II) nih.gov

Metal IonSorbentSorption Capacity (mg/g)Detection Limit (ng/mL)
Cd(II)Fe3O4@SiO2-Phenyl Isothiocyanate1790.05
Pb(II)Fe3O4@SiO2-Phenyl Isothiocyanate1560.9

Future Research Directions and Unexplored Avenues for N 4 Carbamothioylphenyl Acetamide Research

Elucidation of Undetermined Molecular Mechanisms of Action

A primary avenue for future research is the detailed investigation of the molecular mechanisms through which N-(4-carbamothioylphenyl)acetamide and its analogues exert their biological effects. Currently, the precise pathways are not fully understood. The presence of the thiourea (B124793) group, a known pharmacophore, suggests potential interactions with a variety of biological macromolecules. ontosight.ai For instance, related thiourea derivatives have been shown to function as multi-target-directed ligands. nih.gov Future studies should aim to identify specific protein interactions, signaling pathway modulation, and enzymatic inhibition. Techniques such as affinity chromatography, proteomics, and genetic sequencing could be employed to deconstruct the compound's mechanism of action, providing a clearer understanding of how it operates at a cellular level.

Exploration of Novel Biological Targets and Therapeutic Applications

Building on the known bioactivity of similar structures, a significant opportunity lies in screening this compound and its derivatives against new biological targets. The core structure is related to compounds investigated for a range of therapeutic uses, including anticancer, anti-inflammatory, and antimicrobial applications. ontosight.ai

Research has already demonstrated that derivatives can be potent inhibitors of various enzymes. For example, a related compound, N-((4-acetylphenyl)carbamothioyl) pivalamide, was synthesized and evaluated for its inhibitory action against several enzymes, highlighting the scaffold's potential for multi-target inhibition. nih.gov Future work should systematically explore a wider array of targets.

Table 1: Investigated Biological Targets for Related Acetamide (B32628) Derivatives

Derivative Class Investigated Targets Potential Therapeutic Application Reference
Pivalamide Derivative α-amylase, Urease, Acetylcholinesterase, Butyrylcholinesterase Multiple nih.gov
Thiazole Hybrids Xanthomonas oryzae, Meloidogyne incognita Antibacterial, Nematicidal mdpi.com
Ester Hybrids Cyclooxygenase (inferred) Anti-inflammatory, Analgesic google.com

This targeted exploration could uncover novel therapeutic uses for conditions ranging from neurodegenerative diseases to infectious diseases and metabolic disorders.

Design and Synthesis of Advanced Derivatives with Enhanced Selectivity and Potency

The modification of the core this compound structure is a crucial step toward developing compounds with improved pharmacological profiles. The synthesis of derivatives allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic characteristics. ontosight.ai

Synthetic strategies can involve various chemical reactions:

Alkylation: Introducing alkyl groups at nitrogen or sulfur atoms. evitachem.com

Nucleophilic Substitution: Adding diverse substituents to the core structure, such as creating sulfonamide derivatives by reacting an amine with a sulfonyl chloride. evitachem.com

Acylation: As demonstrated in the synthesis of N-((4-acetylphenyl)carbamothioyl) pivalamide, where pivaloyl isothiocyanate is reacted with 4-aminoacetophenone. nih.gov

A successful example of derivative design is the synthesis of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties, which showed promising antibacterial activity. mdpi.com One such derivative, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, was found to be a more potent antibacterial agent than existing commercial products. mdpi.com Future efforts should focus on creating libraries of derivatives by modifying the phenyl ring, the acetamide group, and the carbamothioyl moiety to optimize interactions with specific biological targets.

Development of Hybrid Molecular Architectures Incorporating the Carbamothioylphenyl Acetamide Moiety

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, offers a promising path to developing novel therapeutics with potentially synergistic or multi-target activities. The carbamothioylphenyl acetamide moiety can serve as a foundational component in such designs.

An exemplary case is the synthesis of ester derivatives that link N-(4'-hydroxyphenyl)acetamide (an analgesic molecule) with 5-benzoyl-1-methylpyrrole-2-acetic acids (molecules with strong anti-inflammatory action). google.com When administered, these hybrid compounds are metabolized, releasing both active components to perform their respective therapeutic functions. google.com Another approach involves splicing the acetamide scaffold with other heterocyclic systems, such as thiazole, to create compounds with unique bioactivities. mdpi.com Future research could explore hybrids with other known active agents, such as antiviral, anticancer, or antifungal moieties, to create multifunctional drugs.

Investigations into Potential Applications in Materials Science (e.g., Nonlinear Optical Properties)

Beyond biomedicine, the structural features of this compound suggest potential applications in materials science. The aromatic rings and conjugated systems within the molecule are characteristic of materials with interesting optical and electronic properties. Similar acetamide-containing compounds are of interest for their potential use in polymer chemistry and the development of novel materials. ontosight.ai

A key unexplored avenue is the investigation of nonlinear optical (NLO) properties. Molecules with significant delocalized π-electron systems, donor-acceptor groups, and high molecular hyperpolarizability often exhibit NLO behavior, making them suitable for applications in optoelectronics, such as optical switching and frequency conversion. The this compound structure, with its phenyl ring, acetamide, and carbamothioyl groups, possesses the necessary electronic characteristics. Future studies should involve synthesizing single crystals and evaluating their NLO response to determine their viability for these advanced technological applications.

Further Computational-Experimental Validation Studies for Predictive Modeling

The integration of computational chemistry with experimental validation is a powerful tool for accelerating drug discovery and materials development. For this compound and its derivatives, this dual approach can provide deep insights into structure-activity relationships (SAR).

Recent research on related structures has successfully used computational methods like Density Functional Theory (DFT) analysis to understand molecular characteristics and predict reactivity. nih.gov Molecular docking studies have also been employed to evaluate the binding orientations and energies of derivatives with multiple biological targets, such as acetylcholinesterase and butyrylcholinesterase. nih.gov These in silico findings, when correlated with in vitro experimental results, provide a robust framework for predictive modeling. Future work should expand these efforts to build and refine quantitative structure-activity relationship (QSAR) models. Such models would enable the rational design of new derivatives with enhanced potency and selectivity, reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the structural integrity of N-(4-carbamothioylphenyl)acetamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For NMR, analyze chemical shifts in the aromatic region (δ 7.0–8.0 ppm) to confirm the carbamothioylphenyl moiety. IR peaks near 1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) validate functional groups. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase .

Q. How can synthetic routes for this compound be optimized to maximize yield?

  • Methodological Answer : A two-step synthesis is typical:

Step 1 : React 4-aminothiophenol with thiophosgene to form 4-carbamothioylaniline.

Step 2 : Acetylate using acetyl chloride in anhydrous dichloromethane with triethylamine as a base.
Optimize parameters:

  • Temperature: 0–5°C during acetylation to prevent side reactions.
  • Catalyst: Use 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.
    Purify via recrystallization from ethanol/water (70:30 v/v) .

Q. What analytical techniques are recommended for characterizing physicochemical properties?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and logP calculations via octanol-water partitioning.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points (expected range: 180–200°C) and decomposition thresholds.
  • Crystallinity : X-ray Powder Diffraction (XRPD) to assess polymorphic forms .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer : Conduct meta-analyses of IC₅₀ values across studies, noting variations in assay conditions (e.g., cell lines, incubation times). For example:

StudyIC₅₀ (μM)Cell LineAssay Duration
A12.3HeLa48 h
B45.7MCF-724 h
Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate mechanisms. Computational docking (e.g., AutoDock Vina) can reconcile discrepancies by modeling target-binding affinities .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized this compound to pull down interacting proteins from cell lysates.
  • Pathway Analysis : RNA sequencing (RNA-seq) of treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis-related markers like BAX/BCL-2).
  • Kinetic Studies : Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd) with suspected targets like kinase enzymes .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

  • Methodological Answer :

  • Metabolism : Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation).
  • Toxicity : Apply Quantitative Structure-Activity Relationship (QSAR) models to predict hepatotoxicity (e.g., liver enzyme induction).
  • Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What strategies mitigate synthetic by-products during large-scale production?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and detect intermediates (e.g., unacetylated amines).
  • By-Product Minimization : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acetyl chloride to 4-carbamothioylaniline) and use scavengers like molecular sieves to remove water.
  • Scale-Up : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Data-Driven Insights from Analogous Compounds

  • Structural Analogues : Compounds like N-(4-chlorobenzyl)acetamide () show similar stability challenges, requiring pH-controlled storage (pH 6.5–7.5).
  • Thermodynamic Data : For corrosion inhibition ( ), free energy of adsorption (ΔG°ads) values below −20 kJ/mol suggest strong surface interactions—a model applicable to thiourea derivatives.
  • Receptor Binding : Molecular docking of N-[4-(2-chloropropanoyl)phenyl]acetamide () reveals hydrogen bonding with kinase active sites (binding energy: −8.2 kcal/mol), guiding target prioritization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.